molecular formula C17H17ClN4O5S B2487532 N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide CAS No. 1251674-43-7

N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide

Cat. No. B2487532
CAS RN: 1251674-43-7
M. Wt: 424.86
InChI Key: SSEBFTWPFGRUPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidinones involves doubly electrophilic building blocks, such as 2-chloro-N-phenylacetamide, leading to the formation of fused ring structures. A key synthetic route is highlighted by Janardhan et al. (2014), where the elimination of by-products like aniline/2-aminobenzothiazole is critical for achieving acceptable yields. The structure of these compounds is confirmed through analytical and spectral studies, including single crystal X-ray data (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography, demonstrating their complex arrangements. The intramolecular hydrogen bonding plays a pivotal role in stabilizing their folded conformation, as detailed by Subasri et al. (2016), who explored the conformational aspects of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Reactions and Properties

Chemical reactions involving thiazolo[3,2-a]pyrimidinones are diverse, including reactions with carbon disulfide, phenyl isothiocyanate, and various alkyl halides, leading to a range of derivatives with ketene dithioacetal fragments. Kukaniev et al. (1998) have demonstrated these reactions, showcasing the compound's reactivity and potential for further chemical modifications (Kukaniev, Shukurov, Khodzhibaev, Kurbonova, & Bandaev, 1998).

Physical Properties Analysis

While specific studies on the physical properties of N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide are not available, related compounds exhibit varied solubility and crystal structures influenced by their molecular arrangements and intermolecular interactions. The physical properties are often inferred from spectral data and crystalline forms, as demonstrated in studies by researchers like Subasri et al. (2016).

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their reactivity towards various chemical agents, leading to a wide range of derivatives with potential biological activities. For example, Shukla et al. (2012) explored the design, synthesis, and evaluation of analogs as inhibitors, highlighting the compound's versatility in chemical reactions and the development of pharmacologically relevant derivatives (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been used in the synthesis of various heterocyclic systems, showing promise in the development of biocidal properties against bacteria and fungi (Youssef et al., 2011).
  • It serves as a base for the creation of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, which can be further modified for various applications (Veretennikov & Pavlov, 2013).

Biological Activity

  • The derivatives synthesized from this compound have shown significant antimicrobial activity, underlining its potential in medicinal chemistry (Khobragade et al., 2010).
  • Another study indicated its use in the synthesis of compounds with antibacterial properties, specifically against Gram-positive and Gram-negative bacteria (Pemawat et al., 2010).

Antimicrobial and Antioxidant Activities

  • Novel derivatives of this compound demonstrated antimicrobial and antioxidant activities, suggesting its utility in the development of new therapeutic agents (Litvinchuk et al., 2021).
  • A study focused on thiazolo[4,5-d]pyrimidine derivatives synthesized from this compound, revealing potential as antimicrobial agents (Habib et al., 2007).

Miscellaneous Applications

  • The compound's derivatives have been used in the synthesis of novel isoxazolines and isoxazoles, showcasing its versatility in organic synthesis (Rahmouni et al., 2014).
  • It has also been instrumental in the creation of compounds with insecticidal properties, broadening its application scope in agricultural sciences (Fadda et al., 2017).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O5S/c1-21-15(24)8-28-13-6-19-22(17(25)16(13)21)7-14(23)20-10-4-9(18)11(26-2)5-12(10)27-3/h4-6H,7-8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEBFTWPFGRUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide

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